molecular formula C16H18N2O3 B2476303 N-(2-methoxyethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478249-27-3

N-(2-methoxyethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2476303
CAS No.: 478249-27-3
M. Wt: 286.331
InChI Key: BJYRRMOCKQTNMD-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.331. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has explored the synthesis of pyrazole and pyrimidine derivatives related to N-(2-methoxyethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide, investigating their structures and characteristics using techniques like NMR and MS (Hassan, Hafez, & Osman, 2014).

Catalysis

  • Catalyst Systems : A study developed a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system for synthesizing phenothiazines, demonstrating the use of green solvents in these processes (Huang et al., 2014).

Antibacterial and Antifungal Activities

  • Antibacterial Agents : Pyrrole-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains, indicating potential applications in fighting bacterial infections (Mane et al., 2017).
  • Isolation from Natural Sources : A study isolated 1-methoxypyrrole-2-carboxamide from Streptomyces griseocarneus, finding it to have antibacterial properties against several bacteria, highlighting its potential in antimicrobial applications (Wattanasuepsin et al., 2017).

DNA Recognition and Gene Expression Control

  • Gene Expression : Research on N-methyl imidazole and N-methyl pyrrole-containing polyamides, which are analogs of the naturally occurring polyamide distamycin, suggests potential in targeting specific DNA sequences and controlling gene expression (Chavda et al., 2010).

Molecular Structure and Crystal Analysis

  • Molecular Structure : X-ray powder structure analysis has been used to understand the molecular structure of compounds related to this compound, providing insights into their chemical properties (Chakraborty et al., 2007).

Chemical Synthesis and Binding Affinity

  • Synthesis and Evaluation : Various derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide, related to the main compound, have been synthesized and evaluated for their binding affinity to dopamine D2-like receptors, indicating potential applications in neurological research (Pinna et al., 2002).

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-5-3-4-6-13(11)15(19)12-9-14(18-10-12)16(20)17-7-8-21-2/h3-6,9-10,18H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYRRMOCKQTNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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